Dihydrocitrinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydrocitrinone is a natural product found in Penicillium citrinum with data available.

科学研究应用

Analytical Applications

1.1. Complex Formation with Cyclodextrins

Dihydrocitrinone has been studied for its ability to form complexes with cyclodextrins, which enhances its detection in analytical methods. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, improving their solubility and fluorescence properties.

- Fluorescence Enhancement : Research indicates that DHC forms stable complexes with both native and chemically modified cyclodextrins, particularly at weakly acidic pH levels. The quaternary-ammonium-γ-cyclodextrin demonstrated the highest stability and fluorescence enhancement for DHC, suggesting its utility in analytical applications for detecting mycotoxins in food and biological samples .

| Cyclodextrin Type | Stability Constant (log K) | Fluorescence Enhancement Factor |

|---|---|---|

| Quaternary-Ammonium-γ-Cyclodextrin | 3.2–3.4 | Up to 20-fold |

| Quaternary-Ammonium-β-Cyclodextrin | N/A | Strongest enhancement observed |

| Native β-Cyclodextrin | N/A | 10-fold increase at pH 5.0 |

1.2. Biomonitoring of Exposure

This compound serves as a biomarker for exposure to citrinin through dietary intake. A study assessed the presence of DHC in urine samples from individuals, establishing a method for monitoring exposure to citrinin via ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry .

Toxicological Insights

2.1. Comparative Toxicity Studies

This compound's toxicity has been compared to that of citrinin, revealing that DHC is significantly less toxic. In vitro studies demonstrated that the cytotoxic potency of DHC is lower than that of citrinin, indicating a possible detoxification pathway when citrinin is metabolized to DHC .

- IC50 Values :

- Citrinin : IC50 of 70/62 µM

- This compound : IC50 of 320/200 µM

This reduction in toxicity suggests that the metabolic conversion from citrinin to this compound may mitigate harmful effects in humans .

Potential Therapeutic Applications

3.1. Detoxification Mechanisms

Research has explored the role of this compound in detoxifying citrinin through enzymatic degradation processes, such as those involving manganese peroxidase . This indicates potential applications in bioremediation strategies to reduce mycotoxin levels in contaminated food products.

Case Study 1: Interaction with Cyclodextrins

A study investigated the interaction between this compound and various cyclodextrins across different pH levels using fluorescence spectroscopy. The findings highlighted the significant enhancement of fluorescence signals when DHC was complexed with cyclodextrins, particularly at pH levels conducive to complex stability .

Case Study 2: Urinary Biomonitoring

A comprehensive analysis of urine samples from Italian individuals revealed the presence of both citrinin and its metabolite this compound, providing insights into dietary exposure levels and potential health risks associated with mycotoxin consumption . This study underscores the importance of monitoring metabolites like DHC as indicators of mycotoxin exposure.

属性

CAS 编号 |

65718-85-6 |

|---|---|

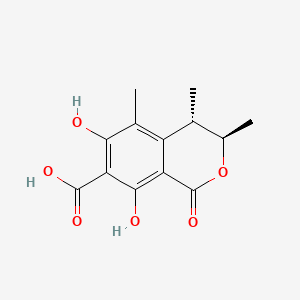

分子式 |

C13H14O6 |

分子量 |

266.25 g/mol |

IUPAC 名称 |

(3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |

InChI |

InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)/t4-,6-/m1/s1 |

InChI 键 |

VVVMDYGNIVXIIG-INEUFUBQSA-N |

SMILES |

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |

手性 SMILES |

C[C@@H]1[C@H](OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |

规范 SMILES |

CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |

Key on ui other cas no. |

65718-85-6 |

同义词 |

dihydrocitrinone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。